molecular formula C26H24N2O7 B11036162 methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B11036162
M. Wt: 476.5 g/mol
InChI Key: ZCVHNWZVIVWCHI-UHFFFAOYSA-N
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Description

METHYL 2-AMINO-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-METHOXYPHENYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-AMINO-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-METHOXYPHENYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:

  • Formation of the pyrano[3,2-c]pyridine core through a cyclization reaction.
  • Introduction of the benzodioxolyl and methoxyphenyl groups via substitution reactions.
  • Final methylation and amino group introduction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-AMINO-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-METHOXYPHENYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

METHYL 2-AMINO-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-METHOXYPHENYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL 2-AMINO-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-METHOXYPHENYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-AMINO-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRROLIDINE: This compound shares the benzodioxolyl group but has a different core structure.

    2-AMINO-6-METHYLBENZOTHIAZOLE: Another compound with an amino group and a benzene ring, but with a different heterocyclic system.

Uniqueness

METHYL 2-AMINO-6-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(3-METHOXYPHENYL)-7-METHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBOXYLATE is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.

Properties

Molecular Formula

C26H24N2O7

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C26H24N2O7/c1-14-9-20-22(25(29)28(14)12-15-7-8-18-19(10-15)34-13-33-18)21(16-5-4-6-17(11-16)31-2)23(24(27)35-20)26(30)32-3/h4-11,21H,12-13,27H2,1-3H3

InChI Key

ZCVHNWZVIVWCHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=CC=C3)OC)C(=O)N1CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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